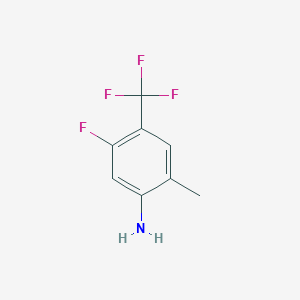
5-Fluoro-2-methyl-4-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-methyl-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-4-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups into aniline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. Another approach involves the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions
5-Fluoro-2-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution reagents: Such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzenes, depending on the specific reaction conditions and reagents used .
科学研究应用
5-Fluoro-2-methyl-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
作用机制
The mechanism of action of 5-Fluoro-2-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
相似化合物的比较
Similar Compounds
Some compounds similar to 5-Fluoro-2-methyl-4-(trifluoromethyl)aniline include:
- 2-Fluoro-5-(trifluoromethyl)aniline
- **4
生物活性
5-Fluoro-2-methyl-4-(trifluoromethyl)aniline is a fluorinated organic compound that has garnered attention due to its unique biological activities and potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C₈H₈F₄N. Its structural characteristics include:
- A fluorine atom at the 5-position.
- A trifluoromethyl group (-CF₃) at the 4-position.
- An aniline moiety , which is integral to its biological interactions.
The presence of these functional groups enhances the compound's lipophilicity and metabolic stability, making it a candidate for further pharmacological studies.
Biological Activities
Research indicates that fluorinated anilines like this compound exhibit diverse biological activities:
-
Anticancer Activity :
- Studies have shown that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents. For instance, the incorporation of a trifluoromethyl group has been linked to improved inhibitory effects on various cancer cell lines .
- A novel series of HDAC inhibitors containing similar structures demonstrated significant anticancer activity, with IC₅₀ values in the low micromolar range against leukemia cells .
- Enzyme Inhibition :
- Potential in Drug Development :
Structure-Activity Relationship (SAR)
Understanding the SAR of fluorinated anilines is essential for optimizing their biological activity. The following table summarizes key findings related to structural modifications:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Fluoro and trifluoromethyl groups | High potency against cancer cell lines |
| 4-Fluoro-2-methyl-aniline | Single fluorine atom | Lower activity compared to trifluoromethyl derivatives |
| 3-Fluoro-2-methyl-4-trifluoromethylaniline | Similar trifluoromethyl structure | Different position reduces activity |
| 4-Fluoro-N-methyl-aniline | Methyl group instead of trifluoromethyl | Lacks enhanced bioactivity |
The presence of both a fluoro and a trifluoromethyl group significantly enhances the compound's lipophilicity and bioactivity compared to its analogs.
Case Studies
Several studies have highlighted the biological potential of this compound:
-
In Vitro Studies :
- In vitro testing demonstrated that compounds with similar structures exhibited IC₅₀ values as low as 0.13 µM against histone deacetylases (HDACs), indicating potent anticancer properties .
- Another study reported enhanced apoptosis induction in leukemia cell lines when treated with fluorinated anilines, emphasizing their potential as therapeutic agents .
- Mechanistic Insights :
属性
分子式 |
C8H7F4N |
|---|---|
分子量 |
193.14 g/mol |
IUPAC 名称 |
5-fluoro-2-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c1-4-2-5(8(10,11)12)6(9)3-7(4)13/h2-3H,13H2,1H3 |
InChI 键 |
RBQOJOIBWZXYTR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















